Cas no 1086391-08-3 (3-bromo-1H-indazole-5-carbaldehyde)

3-Bromo-1H-indazole-5-carbaldehyde is a versatile heterocyclic building block used in organic synthesis and pharmaceutical research. Its key structural features include a reactive aldehyde group and a bromo substituent on the indazole core, enabling diverse functionalization through cross-coupling, nucleophilic addition, or condensation reactions. The compound is particularly valuable in the development of biologically active molecules, such as kinase inhibitors and other therapeutic agents, due to its ability to serve as a scaffold for further derivatization. High purity and consistent quality ensure reliable performance in synthetic applications. Its stability under standard conditions makes it suitable for use in multi-step synthetic routes.
3-bromo-1H-indazole-5-carbaldehyde structure
1086391-08-3 structure
Product Name:3-bromo-1H-indazole-5-carbaldehyde
CAS No:1086391-08-3
MF:C8H5BrN2O
MW:225.042100667953
MDL:MFCD11499015
CID:1186245
PubChem ID:329762768
Update Time:2025-11-05

3-bromo-1H-indazole-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-2h-indazole-5-carbaldehyde
    • Y7001
    • RP05348
    • CTK8F4983
    • AG-L-63727
    • CTK8C5958
    • 3-bromo-1H-indazole-5-carbaldehyde
    • ACMC-20an9a
    • 3-Bromo-1H-indazole-5-carboxaldehyde
    • MFCD11499015
    • 1086391-08-3
    • SB16414
    • J-511795
    • 3-Bromo-indazole-5-carboxaldehyde 95+%
    • DA-15757
    • DTXSID70672253
    • SCHEMBL182436
    • 1h-indazole-5-carboxaldehyde,3-bromo-
    • 3-Bromo-1H-indazole-5-carboxaldehyde, 95%
    • AKOS023565959
    • AMY33162
    • G10515
    • W-204674
    • HUUXQTDSLDFUQW-UHFFFAOYSA-N
    • F87385
    • 3-broMo-1H-indazol-5-carbaldehyde
    • MDL: MFCD11499015
    • Inchi: 1S/C8H5BrN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-4H,(H,10,11)
    • InChI Key: HUUXQTDSLDFUQW-UHFFFAOYSA-N
    • SMILES: BrC1=C2C=C(C=O)C=CC2=NN1

Computed Properties

  • Exact Mass: 223.95853g/mol
  • Monoisotopic Mass: 223.95853g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • Melting Point: 185-190 °C

3-bromo-1H-indazole-5-carbaldehyde Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

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3-bromo-1H-indazole-5-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:1086391-08-3)3-bromo-1H-indazole-5-carbaldehyde
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Quantity:1g/5g/10g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:34
Price ($):180.0/298.0/502.0/1055.0
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Additional information on 3-bromo-1H-indazole-5-carbaldehyde

Comprehensive Guide to 3-bromo-1H-indazole-5-carbaldehyde (CAS No. 1086391-08-3): Properties, Applications, and Industry Insights

3-bromo-1H-indazole-5-carbaldehyde (CAS No. 1086391-08-3) is a high-value heterocyclic compound widely recognized for its versatile applications in pharmaceutical research, organic synthesis, and material science. This bromo-substituted indazole derivative features a reactive aldehyde functional group, making it a crucial building block for designing complex molecules. With increasing interest in indazole-based drug discovery, this compound has gained prominence in medicinal chemistry due to its potential role in developing kinase inhibitors and other therapeutic agents.

The molecular structure of 3-bromo-1H-indazole-5-carbaldehyde combines a bromine atom at the 3-position and a formyl group at the 5-position of the indazole scaffold, creating unique electronic properties that facilitate diverse chemical transformations. Researchers particularly value its dual functionality for cross-coupling reactions and nucleophilic substitutions, which are fundamental in constructing biologically active compounds. Recent studies highlight its utility in developing anticancer scaffolds and neuroprotective agents, aligning with current trends in targeted drug development.

In the context of green chemistry advancements, 3-bromo-1H-indazole-5-carbaldehyde has been investigated for its compatibility with eco-friendly synthetic protocols. The compound's stability under microwave-assisted synthesis conditions and catalytic hydrogenation processes makes it attractive for sustainable manufacturing. Industry reports indicate growing demand for this intermediate in API production, especially for small molecule therapeutics addressing metabolic disorders and inflammatory diseases.

Analytical characterization of CAS 1086391-08-3 typically involves advanced techniques such as HPLC purity analysis, NMR spectroscopy, and mass spectrometry. The compound exhibits favorable physicochemical properties, including moderate solubility in polar organic solvents and thermal stability up to 150°C, which supports its handling in various industrial-scale reactions. Quality control specifications for pharmaceutical-grade material require ≥98% purity with strict limits on heavy metal contaminants.

Emerging applications of 3-bromo-1H-indazole-5-carbaldehyde extend to material science, where researchers exploit its electron-deficient aromatic system for designing organic semiconductors and coordination polymers. The compound's ability to form Schiff base complexes with transition metals has opened new avenues in catalyst design and molecular recognition systems. These developments correlate with increasing searches for functional organic materials in energy storage and optoelectronic devices.

Safety considerations for handling 3-bromo-1H-indazole-5-carbaldehyde emphasize standard laboratory precautions, including the use of personal protective equipment and proper ventilation systems. While not classified as hazardous under standard conditions, its aldehyde moiety warrants protection from moisture and strong oxidizers during storage. Technical datasheets recommend maintaining the compound at 2-8°C under inert atmosphere for long-term stability.

The global market for indazole derivatives shows consistent growth, with CAS 1086391-08-3 maintaining a significant position among specialty fine chemicals. Procurement strategies should consider regional supply chains and custom synthesis options to ensure consistent quality. Recent patent analyses reveal increasing incorporation of this building block in intellectual property covering biodegradable polymers and diagnostic probes, reflecting its expanding technological relevance.

Future research directions for 3-bromo-1H-indazole-5-carbaldehyde may explore its potential in click chemistry applications and bioconjugation techniques, particularly for antibody-drug conjugates development. The compound's structural features position it as a valuable tool in combinatorial chemistry libraries and high-throughput screening platforms. As synthetic methodologies advance, particularly in flow chemistry systems, the efficiency of transformations using this intermediate continues to improve.

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Amadis Chemical Company Limited
(CAS:1086391-08-3)3-bromo-1H-indazole-5-carbaldehyde
A1026803
Purity:99%/99%/99%/99%
Quantity:1g/5g/10g/25g
Price ($):180.0/298.0/502.0/1055.0
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